molecular formula C27H24N2O5 B1193272 3-[[4-(4-Cyanophenyl)phenoxy]methyl]-1-(4-methoxybenzoyl)pyrrolidine-3-carboxylic acid

3-[[4-(4-Cyanophenyl)phenoxy]methyl]-1-(4-methoxybenzoyl)pyrrolidine-3-carboxylic acid

Cat. No.: B1193272
M. Wt: 456.5 g/mol
InChI Key: MDVYCLAYSVNYDS-UHFFFAOYSA-N
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Description

PF-00212062 is a compound developed by Pfizer, known for its role as an antagonist of the prostaglandin E2 receptor EP2 subtype. This receptor is involved in various physiological processes, including inflammation and smooth muscle relaxation. PF-00212062 has been investigated for its potential therapeutic applications in conditions such as cancer and other diseases involving the prostaglandin E2 pathway .

Preparation Methods

The synthetic routes for PF-00212062 involve multiple steps, including the protection and deprotection of functional groups, as well as the formation of key intermediates. The preparation typically starts with commercially available starting materials, which undergo a series of reactions such as alkylation, acylation, and cyclization under specific conditions. Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

PF-00212062 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

    Hydrolysis: This reaction involves the cleavage of bonds by the addition of water. Common reagents include acids and bases.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

PF-00212062 exerts its effects by binding to the prostaglandin E2 receptor EP2 subtype, thereby blocking the action of prostaglandin E2. This inhibition leads to a decrease in the downstream signaling pathways mediated by cyclic adenosine monophosphate (cAMP), which is responsible for various physiological effects such as inflammation and smooth muscle relaxation. The molecular targets and pathways involved include the G protein-coupled receptor signaling pathway and the adenylate cyclase-cAMP pathway .

Comparison with Similar Compounds

PF-00212062 can be compared with other prostaglandin E2 receptor antagonists, such as:

    Taprenepag isopropyl: Another antagonist of the prostaglandin E2 receptor EP2 subtype, used in the treatment of glaucoma and ocular hypertension.

    Dinoprostone: A naturally occurring prostaglandin E2 used in medical applications such as labor induction and cervical ripening.

PF-00212062 is unique in its specific binding affinity and selectivity for the prostaglandin E2 receptor EP2 subtype, making it a valuable tool for studying this receptor and its associated pathways .

Properties

Molecular Formula

C27H24N2O5

Molecular Weight

456.5 g/mol

IUPAC Name

3-[[4-(4-cyanophenyl)phenoxy]methyl]-1-(4-methoxybenzoyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C27H24N2O5/c1-33-23-10-8-22(9-11-23)25(30)29-15-14-27(17-29,26(31)32)18-34-24-12-6-21(7-13-24)20-4-2-19(16-28)3-5-20/h2-13H,14-15,17-18H2,1H3,(H,31,32)

InChI Key

MDVYCLAYSVNYDS-UHFFFAOYSA-N

SMILES

O=C(C1(COC2=CC=C(C3=CC=C(C#N)C=C3)C=C2)CN(C(C4=CC=C(OC)C=C4)=O)CC1)O

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCC(C2)(COC3=CC=C(C=C3)C4=CC=C(C=C4)C#N)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PF-04852946;  PF 04852946;  PF04852946.

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium trimethyl silanolate (72.1 g) and water (7.72 mL, 428.6 mmol) were added to a stirred solution of 3-(4′-cyano-biphenyl-4-yloxymethyl)-1-(4-methoxy-benzoyl)-pyrrolidine-3-carboxylic acid ethyl ester (see Preparation 28) (207.7 g, 428.6 mmol) in acetonitrile (2090 mL). The resulting mixture was stirred at RT for 18 hours. The reaction mixture was filtered and the solid was partitioned between ethyl acetate (2000 mL) and aqueous hydrogen chloride solution (2000 mL, 2M). The organic layer was washed with water (1000 mL) then concentrated under reduced pressure to afford a pale orange foam. This was recrystallised twice, from ethyl acetate (700 mL) then isopropyl alcohol (700 mL) to afford the title compound as a white solid (107.2 g, 55%).
Name
Sodium trimethyl silanolate
Quantity
72.1 g
Type
reactant
Reaction Step One
Name
Quantity
7.72 mL
Type
reactant
Reaction Step One
Name
3-(4′-cyano-biphenyl-4-yloxymethyl)-1-(4-methoxy-benzoyl)-pyrrolidine-3-carboxylic acid ethyl ester
Quantity
207.7 g
Type
reactant
Reaction Step One
Quantity
2090 mL
Type
solvent
Reaction Step One
Yield
55%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[[4-(4-Cyanophenyl)phenoxy]methyl]-1-(4-methoxybenzoyl)pyrrolidine-3-carboxylic acid
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3-[[4-(4-Cyanophenyl)phenoxy]methyl]-1-(4-methoxybenzoyl)pyrrolidine-3-carboxylic acid
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3-[[4-(4-Cyanophenyl)phenoxy]methyl]-1-(4-methoxybenzoyl)pyrrolidine-3-carboxylic acid
Reactant of Route 4
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3-[[4-(4-Cyanophenyl)phenoxy]methyl]-1-(4-methoxybenzoyl)pyrrolidine-3-carboxylic acid
Reactant of Route 5
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3-[[4-(4-Cyanophenyl)phenoxy]methyl]-1-(4-methoxybenzoyl)pyrrolidine-3-carboxylic acid
Reactant of Route 6
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3-[[4-(4-Cyanophenyl)phenoxy]methyl]-1-(4-methoxybenzoyl)pyrrolidine-3-carboxylic acid

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